molecular formula C20H24O4S B1613864 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene CAS No. 898778-69-3

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene

Cat. No.: B1613864
CAS No.: 898778-69-3
M. Wt: 360.5 g/mol
InChI Key: IHQPNVIECFFVGT-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-hexyloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Attachment of the 4-hexyloxybenzoyl group: This step involves the Friedel-Crafts acylation of the thiophene ring with 4-hexyloxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-hexyloxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Pharmaceuticals: Its structural features may be explored for the development of new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene depends on its specific application. In organic electronics, its mechanism involves the delocalization of π-electrons across the thiophene ring, which facilitates charge transport. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the hexyloxy group.

    2-(4-Hexyloxybenzoyl)thiophene: Similar structure but lacks the 1,3-dioxolane group.

    5-(1,3-Dioxolan-2-YL)thiophene: Similar structure but lacks the benzoyl group.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane and 4-hexyloxybenzoyl groups, which impart distinct electronic and steric properties. These features can enhance its performance in specific applications such as organic electronics and pharmaceuticals, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4S/c1-2-3-4-5-12-22-16-8-6-15(7-9-16)19(21)17-10-11-18(25-17)20-23-13-14-24-20/h6-11,20H,2-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQPNVIECFFVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641959
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-69-3
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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